molecular formula C11H16O B020756 (1R)-1-phenylpentan-1-ol CAS No. 19641-53-3

(1R)-1-phenylpentan-1-ol

Cat. No. B020756
CAS RN: 19641-53-3
M. Wt: 164.24 g/mol
InChI Key: OVGORFFCBUIFIA-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (1R)-1-phenylpentan-1-ol involves selective reactions catalyzed by organophosphorus compounds, demonstrating high selectivity, operational simplicity, and mild reaction conditions without the need for transition metals. This method highlights the efficiency of synthesizing complex molecules with potential relevance to (1R)-1-phenylpentan-1-ol (Qing Zhang et al., 2010).

Molecular Structure Analysis

Detailed structural analysis is crucial for understanding the physical and chemical properties of (1R)-1-phenylpentan-1-ol. Such studies often employ techniques like NMR, GPC, TGA, and elemental analysis to characterize the molecular structure and confirm the configuration of synthesized compounds, as seen in related research on poly(1-methyl-1-phenyl-1-silapentane) (X. Liao & W. Weber, 1991).

Chemical Reactions and Properties

(1R)-1-phenylpentan-1-ol's chemical behavior, including its reactions and properties, can be inferred from studies on similar compounds. For example, the photolysis of 1-phenyl-4-(4-pyridyl)-1,3-butadienes in glassy isopentane at 77 K showcases the complexity of chemical reactions involving phenylpentane derivatives and highlights the kinetic and thermodynamic selectivity of certain reactions (C. Redwood et al., 2013).

Physical Properties Analysis

The physical properties of (1R)-1-phenylpentan-1-ol, such as melting point, boiling point, and solubility, can be assessed through experimental measurements and compared with similar compounds. Research on the temperature-dependent solvent effects in photochemistry of 1-phenylpentan-1-ones provides insights into how slight structural changes can affect physical properties (P. Klán & Jaromír Literák, 1999).

Chemical Properties Analysis

The chemical properties of (1R)-1-phenylpentan-1-ol, including reactivity, stability, and potential for functionalization, are essential for its application in synthesis and material science. Studies on the asymmetric synthesis and autocatalysis of related phenylpropanol derivatives highlight the importance of chiral centers and stereoselectivity in determining the chemical behavior of such compounds (Li ShengJian et al., 1993).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of areas of ongoing research involving the compound, and potential future applications.


properties

IUPAC Name

(1R)-1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-phenylpentan-1-ol

CAS RN

19641-53-3
Record name alpha-Butylbenzyl alcohol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENIPENTOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJH8DTI6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Sharma, MW Duffel - Methods in enzymology, 2005 - Elsevier
Understanding the catalytic function and substrate specificity of cytosolic sulfotransferases (SULTs) involved in drug metabolism is essential for predicting the metabolic outcomes of …
Number of citations: 12 www.sciencedirect.com

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